1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a benzyl group at position 1 and a 4-ethoxyphenyl group at position 2. Its synthesis typically involves cyclization reactions and functional group modifications, as seen in related compounds (e.g., ). Spectroscopic characterization includes distinct IR peaks for C=O (1775 cm⁻¹) and C=S (1084 cm⁻¹), along with ¹H/¹³C NMR signals for aromatic protons and substituents .
Properties
IUPAC Name |
1-benzyl-3-(4-ethoxyphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-26-17-10-8-16(9-11-17)23-20(24)19-18(12-13-27-19)22(21(23)25)14-15-6-4-3-5-7-15/h3-13,18-19H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWZOUZBIXRTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor under acidic or basic conditions.
Substitution Reactions: The benzyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or K2CO3 in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Thieno[3,2-d] vs. Other Fused Rings
- Thieno[2,3-d]pyrimidine-2,4-dione (PR-3): Replacing the thiophene fusion from [3,2-d] to [2,3-d] (as in PR-3) reduces mean pIC₅₀ values (6.5–8.5 μM) compared to thiazole-substituted analogs (PR-5: >8.5 μM). The [3,2-d] configuration in the target compound may offer steric advantages for target binding .
- Pyrido[2,3-d]pyrimidine-2,4-dione (PR-2): Substituting thiophene with pyridine (PR-2) lowers activity, highlighting the critical role of sulfur in the thieno ring for potency .
Substituent Variations on the Aromatic Rings
Table 1: Key Analogs and Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxyphenyl group in the target compound enhances solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., fluorine in ). Fluorine substitutions, as in 3-(3-fluorophenyl) analogs, improve membrane permeability and target interactions .
- Benzyl vs. Alternative Alkyl/Aryl Groups : The benzyl group at position 1 provides moderate steric hindrance, while bulkier groups (e.g., ethenylbenzyl in ) may hinder receptor access.
Biological Activity
The compound 1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), inhibitory effects against various targets, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core substituted with a benzyl and an ethoxyphenyl group, which are critical for its biological activity.
Antiviral Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown promising results against Hepatitis C Virus (HCV). In a study involving similar compounds:
| Compound | HCV Inhibition (%) | EC50 (μM) | CC50 (μM) | TI |
|---|---|---|---|---|
| 10a | 36.0 | 36.0 | - | - |
| 18a | 59.8 | 28.6 | - | - |
| 19 | 72.0 | 41.1 | 23.5 | 19.0 ± 1.8 |
These results suggest that modifications to the thienopyrimidine scaffold can enhance antiviral efficacy while maintaining acceptable toxicity profiles .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Thienopyrimidine derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| PC-3 (Prostate) | 0.33 |
| MCF-7 (Breast) | 1.48 |
| HCT-116 (Colon) | - |
These findings indicate that certain derivatives possess potent antiproliferative activity against specific cancer types .
The biological activity of thienopyrimidine derivatives is often attributed to their ability to inhibit specific enzymes or receptors involved in disease progression. For instance:
- VEGFR-2 Inhibition : Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.
| Compound | IC50 (μM) |
|---|---|
| Compound A | 5.0 |
| Compound B | 10.5 |
These compounds demonstrated effective inhibition of VEGFR-2 activity compared to standard inhibitors like sunitinib .
Structure-Activity Relationship (SAR)
Understanding the SAR of thienopyrimidine derivatives is essential for optimizing their biological activity. Modifications at various positions on the thieno[3,2-d]pyrimidine ring can significantly impact potency and selectivity.
Key Findings:
- Substituent Variability : The presence and type of substituents on the benzyl and ethoxy groups influence both antiviral and anticancer activities.
- Ring Modifications : Alterations to the thienopyrimidine core can enhance binding affinity to target proteins while reducing off-target effects.
Case Studies
Several studies have highlighted the efficacy of thienopyrimidine derivatives in clinical settings:
- Study on HCV : A series of synthesized derivatives were tested for HCV inhibition with promising results indicating lower EC50 values than existing treatments like ribavirin .
- Anticancer Trials : Clinical trials utilizing thienopyrimidine-based compounds have shown reduced tumor growth rates in patients with advanced-stage cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
